2-Methoxy-6-chloro-9-formylacridine
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Overview
Description
2-Methoxy-6-chloro-9-formylacridine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds that contain a three-ring system with nitrogen at the central position. This particular compound is characterized by the presence of methoxy, chloro, and formyl groups attached to the acridine core. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-chloro-9-formylacridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyaniline and 6-chloro-9-formylacridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature is maintained at around 60-80°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistency and efficiency. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-chloro-9-formylacridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Methoxy-6-chloro-9-carboxyacridine.
Reduction: 2-Methoxy-6-chloro-9-hydroxyacridine.
Substitution: Various substituted acridines depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-chloro-9-formylacridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Biology: It is employed in the study of DNA intercalation and fluorescence properties.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-chloro-9-formylacridine involves its interaction with DNA. It intercalates between the base pairs of DNA, disrupting the normal structure and function of the DNA molecule. This intercalation inhibits DNA replication and transcription, leading to cell death. The compound also exhibits fluorescence properties, making it useful in various fluorescence-based assays.
Comparison with Similar Compounds
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Known for its fluorescence properties and DNA intercalation ability.
6,9-Dichloro-2-methoxyacridine: Used in the synthesis of other acridine derivatives.
Quinacrine: An acridine derivative with antimalarial and antimicrobial properties.
Uniqueness
2-Methoxy-6-chloro-9-formylacridine is unique due to the presence of the formyl group, which allows for additional chemical modifications and applications. Its combination of methoxy, chloro, and formyl groups provides distinct chemical and biological properties compared to other acridine derivatives.
Properties
CAS No. |
5399-34-8 |
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Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
6-chloro-2-methoxyacridine-9-carbaldehyde |
InChI |
InChI=1S/C15H10ClNO2/c1-19-10-3-5-14-12(7-10)13(8-18)11-4-2-9(16)6-15(11)17-14/h2-8H,1H3 |
InChI Key |
DKPBSDRIZPBJRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)C=O |
Origin of Product |
United States |
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